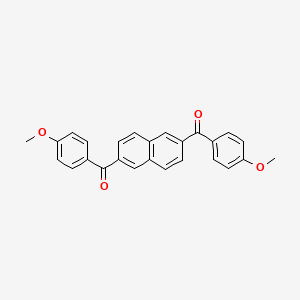

2,6-Bis(4-methoxybenzoyl)naphthalene

Übersicht

Beschreibung

2,6-Bis(4-methoxybenzoyl)naphthalene is a useful research compound. Its molecular formula is C26H20O4 and its molecular weight is 396.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Solvent Extraction of Noble Metals

One of the primary applications of 2,6-bis(4-methoxybenzoyl)naphthalene is in the solvent extraction of noble metals . Research indicates that this compound acts as an effective extractant for noble metal ions such as gold (Au), silver (Ag), platinum (Pt), and palladium (Pd). In a study, it was demonstrated that the recovery rates for these ions exceeded 99% using both dynamic and static separation processes, highlighting its efficiency in extracting valuable metals from aqueous solutions .

Table 1: Recovery Rates of Noble Metal Ions

| Metal Ion | Recovery Rate (%) |

|---|---|

| Ag(I) | 94.89 |

| Au(III) | 63.46 |

| Pt(II) | 38.99 |

| Pd(II) | 23.82 |

The study found that the desorption processes also yielded high recovery percentages for gold and silver ions, reinforcing the practical applicability of this compound in industrial contexts such as waste electrical and electronic equipment (WEEE) leaching and wastewater treatment .

Anticancer Activity

Another significant application of this compound derivatives is in anticancer research . A series of naphthalene-substituted compounds have been synthesized to evaluate their cytotoxic effects against various cancer cell lines. For instance, certain derivatives exhibited remarkable in vitro cytotoxicity by inducing apoptosis in breast cancer cells (MDA-MB-231) and suppressing tumor growth in vivo .

Case Study: Antitumor Efficacy

In a study involving orthotopic tumor-bearing mice, specific naphthalene derivatives demonstrated a capacity to arrest the cell cycle and induce apoptosis effectively. The results suggested that these compounds could serve as potential candidates for further development as anticancer agents .

Material Science Applications

In material science, this compound has been explored for its potential use in polymer synthesis and modification. The compound's structure allows it to function as a building block for creating polyarylene ether ketones, which are known for their excellent mechanical and thermal properties. These materials are particularly useful in applications requiring high resistance to solvents and thermal stability .

Table 2: Properties of Polyarylene Ether Ketones

| Property | Description |

|---|---|

| Mechanical Strength | High |

| Thermal Stability | Excellent |

| Solvent Resistance | High resistance to halogenated hydrocarbons |

Eigenschaften

CAS-Nummer |

138080-89-4 |

|---|---|

Molekularformel |

C26H20O4 |

Molekulargewicht |

396.4 g/mol |

IUPAC-Name |

[6-(4-methoxybenzoyl)naphthalen-2-yl]-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C26H20O4/c1-29-23-11-7-17(8-12-23)25(27)21-5-3-20-16-22(6-4-19(20)15-21)26(28)18-9-13-24(30-2)14-10-18/h3-16H,1-2H3 |

InChI-Schlüssel |

PHNODHQWRKGKCS-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)C(=O)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.